molecular formula C12H12BrNO3S B2651055 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole CAS No. 303985-12-8

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B2651055
CAS No.: 303985-12-8
M. Wt: 330.2
InChI Key: KPWSVLZVOCIDSZ-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core substituted at the 4-position with a [(4-bromophenyl)sulfonyl]methyl group. The bromine atom on the phenyl ring contributes to molecular weight (estimated ~370 g/mol) and lipophilicity, which may influence bioavailability and target binding in biological systems.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSVLZVOCIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzyl chloride with sodium sulfinate to form 4-bromobenzyl sulfone. This intermediate is then reacted with 3,5-dimethylisoxazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azido derivatives and other substituted phenyl compounds.

    Oxidation and Reduction: Products include sulfides and sulfoxides.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives, including 4-{[(4-bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole, as promising candidates for cancer therapy. A notable study focused on the inhibition of bromodomain-containing protein 4 (BRD4), which is implicated in the regulation of gene transcription and cancer progression. The compound exhibited significant antiproliferative activity against colorectal cancer cells, with an IC50 value of 162 nM, indicating its potential as a therapeutic agent against this malignancy .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves modulation of key proteins associated with tumor growth. Specifically, it was found to down-regulate c-MYC protein levels while up-regulating HEXIM1 expression, thereby influencing apoptotic pathways within cancer cells .

Synthesis and Structural Studies

2.1 Synthesis of Derivatives

The synthesis of this compound has been explored through various methodologies aimed at enhancing its biological activity. For instance, a study outlined a method for synthesizing derivatives of isoxazole that could potentially exhibit improved pharmacological properties through modifications to their chemical structure .

2.2 Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity. The spatial structure of derivatives has been elucidated using X-ray diffraction analysis, which provides insights into their three-dimensional conformations and potential interactions with biological targets .

3.1 Biological Screening

Biological screening of isoxazole derivatives has revealed a broad spectrum of activity, including anti-inflammatory and neuroprotective effects. The sulfonyl group in this compound enhances its reactivity and biological interactions, making it a candidate for further exploration in drug development .

3.2 Potential for New Drug Development

The ongoing research into the pharmacological properties of this compound suggests a strong potential for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The modification of existing natural products with isoxazole structures has been identified as a promising strategy for discovering new biologically active compounds .

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Functional Groups Substituent Positions (Isoxazole) Molecular Weight (g/mol) Key Properties/Inferences
Target Compound C₁₂H₁₁BrN₂O₃S* Sulfonyl, Bromophenyl, Methyl 3,5-Me; 4-SO₂Me-BrPh ~370 High polarity (sulfonyl), potential halogen bonding
4-[(4-Bromophenyl)diazenyl]-3,5-dimethylisoxazole (BBC/685) C₁₁H₁₀BrN₃O Azo, Bromophenyl, Methyl 3,5-Me; 4-N=N-BrPh 280.13 Colored (azo), potential redox sensitivity
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (91182-60-4) C₁₁H₇BrN₂O₃ Carboxylic Acid, Bromophenyl, Methyl 3-Me; 4-COOH; 5-BrPh 303.09 High acidity, hydrogen bonding capability
3,5-Dimethylisoxazole-4-carboxylic acid (2510-36-3) C₆H₇NO₃ Carboxylic Acid, Methyl 3,5-Me; 4-COOH 141.12 Water-soluble, zwitterionic potential
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1228689-61-9) C₁₂H₁₀BrNO₃ Ester, Bromophenyl, Methyl 3-Me; 4-COOMe; 5-BrPh 296.12 Lipophilic, hydrolyzable to carboxylic acid

*Estimated based on structural features.

Functional Group Analysis

  • Sulfonyl vs. Azo/Carboxylic Acid/Esters: The sulfonyl group in the target compound is electron-withdrawing, enhancing stability and polarity compared to the azo group in BBC/685, which is redox-sensitive and chromophoric .
  • Bromophenyl Substituent :

    • Present in the target compound and 91182-60-4/1228689-61-9, bromine increases molecular weight and may enable halogen bonding in drug-receptor interactions. Its absence in 2510-36-3 reduces steric bulk and lipophilicity .

Substituent Position Impact

  • In contrast, 91182-60-4 places bromophenyl at position 5, altering electronic distribution .
  • Methyl Groups at 3,5-Positions :

    • Shared with the target compound and 2510-36-3, these groups stabilize the isoxazole ring but reduce conformational flexibility compared to analogs with single methyl groups .

Biological Activity

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrNO3S, with a molecular weight of approximately 330.2 g/mol. The compound features a sulfonyl group attached to a bromophenyl moiety and a dimethylisoxazole ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes involved in various cellular processes. Research indicates that derivatives of isoxazole can act as inhibitors for bromodomain-containing proteins (BRD4), which play a crucial role in gene transcription regulation. For instance, studies have shown that certain 3,5-dimethylisoxazole derivatives exhibit significant inhibitory effects on BRD4, leading to reduced proliferation of cancer cells and modulation of apoptosis pathways .

Biological Activities

  • Antitumor Activity :
    • A study highlighted the antitumor efficacy of 3,5-dimethylisoxazole derivatives in colorectal cancer models. Compound 22 , a derivative similar to the target compound, demonstrated an IC50 value of 162 nM against HCT116 cells and a tumor suppression rate of 56.1% in vivo .
  • Protein Inhibition :
    • The compound has been shown to inhibit BRD4 protein activity effectively, which is critical in cancer therapy. The inhibition leads to down-regulation of c-MYC protein levels and up-regulation of HEXIM1 expression, impacting cell cycle progression and apoptosis .
  • Synthetic Applications :
    • The unique structure allows it to serve as a scaffold for developing new pharmaceuticals targeting neurological disorders and other diseases. Its sulfonyl group enhances solubility and bioavailability, making it a valuable candidate for drug development .

Case Studies

  • Study on Anticancer Properties : A series of experiments were conducted on various cancer cell lines (including pancreatic and colorectal cancers) to assess the antiproliferative effects of isoxazole derivatives. Results indicated that modifications at the 4-position significantly enhanced binding affinity to BRD4 .
  • Synthesis and Characterization : Research focused on synthesizing new derivatives from the parent compound has shown promising results in enhancing biological activity through structural modifications. For example, sulfochlorination at specific positions has been linked to increased reactivity and biological efficacy .

Data Tables

CompoundIC50 (nM)Tumor Suppression Rate (%)Mechanism
Compound 2216256.1BRD4 Inhibition
Other Derivatives<7.7Not specifiedVarious targets

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 4-{[(4-bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole?

Answer: Synthesis typically involves multi-step reactions starting with 3,5-dimethylisoxazole derivatives. A general approach includes:

Sulfonylation : React 3,5-dimethylisoxazole with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonylmethyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Characterization :

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on sulfonyl methyl protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.5–8.0 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+^+ ~383.2 Da) .

Q. How can structural elucidation of this compound be performed using crystallographic and computational methods?

Answer:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond lengths (e.g., S–O ~1.43 Å, C–Br ~1.90 Å) and torsion angles to confirm sulfonyl group orientation .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level using Gaussian 08. Analyze molecular electrostatic potential (MEP) to identify electrophilic/nucleophilic sites (e.g., sulfonyl oxygen as electron-rich regions) .

Q. What biological activities are associated with 3,5-dimethylisoxazole derivatives, and how are they evaluated?

Answer: 3,5-Dimethylisoxazole derivatives act as acetyl-lysine mimetics targeting bromodomains (e.g., BET proteins). Key assays include:

  • Binding Affinity : Measure IC50_{50} using fluorescence anisotropy or AlphaScreen with BRD4(1) bromodomain .
  • Cellular Activity : Test antiproliferative effects in MV4;11 leukemia cells via MTT assays (IC50_{50} <1 μM for potent derivatives) .
  • Selectivity : Compare activity across cancer cell lines (e.g., lack of cytotoxicity in non-BET-dependent lines) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound for bromodomain inhibition?

Answer:

  • DFT Analysis : Calculate Fukui indices to identify reactive sites for functionalization (e.g., sulfonyl group for hydrogen bonding) .
  • Docking Studies : Use AutoDock Vina to predict binding poses in BRD4(1) (PDB: 3P5O). Key interactions include:
    • Sulfonyl oxygen with Asn140.
    • 4-Bromophenyl with Pro82 and Phe83 .
  • Ligand Efficiency : Optimize LE (>0.3) by balancing potency (IC50_{50}) and molecular weight .

Q. How should researchers address contradictions in biological activity data across studies?

Answer: Contradictions (e.g., cell line-specific cytotoxicity) may arise from:

  • Assay Conditions : Standardize incubation time (72 hours) and serum concentration (10% FBS) .
  • Compound Stability : Verify stability in cell media via LC-MS (e.g., hydrolysis of sulfonyl group) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to exclude non-BET targets .

Q. What structural modifications enhance the potency and selectivity of 3,5-dimethylisoxazole derivatives?

Answer: Key SAR insights from X-ray crystallography (e.g., Hewings et al., 2013):

Modification Effect Reference
Phenol group at C4↑ Hydrogen bonding with Tyr97/Asn140 (IC50_{50} ↓ 10-fold)
Acetate substitutionImproves solubility but reduces cellular permeability
Bromophenyl at sulfonyl↑ Hydrophobic interaction with WPF shelf (LE >0.35)

Q. What methodological challenges arise in synthesizing and purifying this compound?

Answer:

  • Sulfonylation Yield : Optimize reaction temperature (0°C to RT) to minimize side products (e.g., over-sulfonylation) .
  • Purification : Use reverse-phase HPLC for polar byproducts. Troubleshoot column clogging with pre-filtration (0.45 μm membrane) .
  • Stereochemical Purity : For chiral analogs, employ chiral stationary phases (e.g., Chiralpak AD-H) .

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